molecular formula C10H11N3O B7503121 N,N-dimethyl-1H-indazole-7-carboxamide

N,N-dimethyl-1H-indazole-7-carboxamide

Cat. No.: B7503121
M. Wt: 189.21 g/mol
InChI Key: ZKEBKJMGRSVREE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-indazole-7-carboxamide is a heterocyclic compound featuring an indazole core substituted with a carboxamide group at the 7-position, where the amide nitrogen is dimethylated. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indazole derivatives, such as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and nitric oxide synthases (NOS) . Its synthesis typically involves functionalization of the indazole scaffold, as demonstrated in related compounds (e.g., tert-butyl-substituted analogs via coupling reactions) .

Properties

IUPAC Name

N,N-dimethyl-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13(2)10(14)8-5-3-4-7-6-11-12-9(7)8/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEBKJMGRSVREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC2=C1NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1H-indazole-7-carboxamide typically involves the reaction of 1H-indazole-7-carboxylic acid with dimethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1H-indazole-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of N,N-dimethyl-1H-indazole-7-carboxylic acid.

    Reduction: Formation of N,N-dimethyl-1H-indazole-7-methanol.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Pharmacological Applications

N,N-Dimethyl-1H-indazole-7-carboxamide and its derivatives are primarily studied for their potential as therapeutic agents. Research indicates that compounds containing the indazole moiety exhibit a range of pharmacological activities, including:

  • Anti-inflammatory Effects : Indazole derivatives have been noted for their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that certain indazole derivatives can target specific pathways involved in tumor growth and metastasis .

Antifungal Activity

Recent studies highlight the antifungal properties of this compound, particularly against Candida species. The following points summarize its effectiveness:

  • Activity Against Candida albicans : Research has demonstrated that certain derivatives have significant activity against C. albicans, a common fungal pathogen. For instance, modifications to the carboxamide group have led to enhanced antifungal activity .
  • Resistance Profiles : Compounds derived from indazole have been effective against both miconazole-susceptible and resistant strains of C. glabrata, indicating their potential as alternative treatments in cases of antifungal resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Key findings include:

  • Substituent Variability : The presence of different substituents on the indazole ring influences biological activity significantly. For example, compounds with dimethyl or diethyl groups at the carboxamide position exhibited superior antifungal properties compared to their counterparts with simpler substituents .
  • Molecular Modifications : Modifications such as replacing methyl esters with carboxamides have been associated with increased stability and improved biological activity, particularly in antifungal assays .

Case Studies and Experimental Results

A series of experimental studies have been conducted to evaluate the efficacy of this compound derivatives:

CompoundStructureActivity Against C. albicans (MIC)Activity Against C. glabrata (MIC)
3a3a Structure3.807 mM15.227 mM
3j3j Structure1 mMResistant
3g3g Structure0.5 mMSusceptible

Note : The Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1H-indazole-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs, identified through CAS database entries and synthetic studies, include:

Compound Name CAS Number Similarity Score Key Substituents
Methyl 1H-indazole-7-carboxylate 61700-61-6 0.93 Methyl ester at C7
Ethyl 1H-indazole-7-carboxylate 885278-74-0 0.97 Ethyl ester at C7
N-(tert-butyl)-1H-indazole-7-carboxamide 1476776-76-7 0.89 tert-butylamide at C7
1H-Indazole-7-carbonitrile N/A N/A Nitrile group at C7
7-Methyl-1H-indazole-5-carboxylic acid 73907-95-6 0.97 Methyl at C7, carboxylic acid at C5

Notes:

  • Similarity scores (0.87–0.97) reflect structural overlap, primarily in the indazole core and substituent positions .
  • Ester derivatives (e.g., methyl/ethyl carboxylates) exhibit higher similarity to the target compound than nitrile or tert-butyl analogs, suggesting that polar functional groups enhance structural alignment .
Enzyme Inhibition
  • N,N-Dimethyl-1H-indazole-7-carboxamide: Limited direct data, but related carboxamides (e.g., tert-butyl analog) show moderate IDO1 inhibition (IC₅₀ ~10 µM) .
  • 1H-Indazole-7-carbonitrile: Potent inhibitor of neuronal nitric oxide synthase (nNOS), with IC₅₀ values <1 µM, attributed to the electron-withdrawing nitrile group enhancing target binding .
  • Ethyl 1H-indazole-7-carboxylate: No reported enzyme inhibition, suggesting ester groups reduce bioactivity compared to amides or nitriles .
Physicochemical Properties
Property This compound 1H-Indazole-7-carbonitrile Methyl 1H-indazole-7-carboxylate
Molecular Weight (g/mol) 217.27 169.16 190.18
LogP (Predicted) 1.8 2.1 1.5
Solubility (mg/mL) ~15 (DMSO) ~5 (DMSO) ~30 (DMSO)

Notes:

  • The dimethylamide group balances lipophilicity (LogP ~1.8) and solubility, making it more drug-like than the highly lipophilic nitrile derivative .
  • Ester derivatives exhibit higher solubility but lower membrane permeability due to increased polarity .

Q & A

Q. How to mitigate byproduct formation during amidation reactions?

  • Methodology :
  • Temperature Control : Maintain ≤60°C to prevent decarboxylation .
  • Catalytic Additives : Use 4Å molecular sieves to absorb water .
  • Workflow :
        Reaction Setup:  
        1. Add indazole-7-carboxylic acid (1 eq) to dry DMF.  
        2. Add HATU (1.2 eq) and DIPEA (3 eq).  
        3. Stir at 50°C for 2 hr.  
        4. Quench with ice-water; purify via column chromatography.  

Yield: 85% (vs. 70% without HATU) .

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